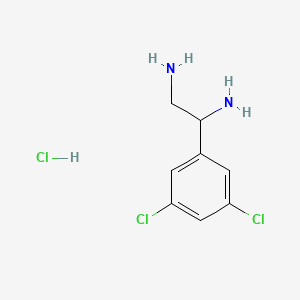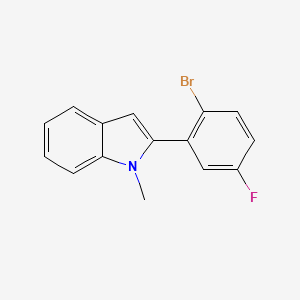
2-(2-Bromo-5-fluorophenyl)-1-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-fluorophenyl)-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and fluorine atoms in the phenyl ring of this compound adds unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)-1-methylindole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluoroaniline and 1-methylindole.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The 2-bromo-5-fluoroaniline is first treated with the base to form the corresponding aniline derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-1-methylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines or alcohols.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
Substitution: Formation of substituted indoles with various functional groups.
Oxidation: Formation of quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or alkyne derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-fluorophenyl)-1-methylindole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-1-methylindole involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes, receptors, or DNA, altering their function.
Pathways Involved: The compound may inhibit enzyme activity, block receptor signaling, or induce DNA damage, leading to cellular responses such as apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-5-fluorophenyl)ethan-1-ol
- (2-Bromo-5-fluorophenyl)(morpholino)methanone
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
Uniqueness
2-(2-Bromo-5-fluorophenyl)-1-methylindole stands out due to its unique combination of bromine and fluorine atoms in the phenyl ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C15H11BrFN |
|---|---|
Peso molecular |
304.16 g/mol |
Nombre IUPAC |
2-(2-bromo-5-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H11BrFN/c1-18-14-5-3-2-4-10(14)8-15(18)12-9-11(17)6-7-13(12)16/h2-9H,1H3 |
Clave InChI |
UMCGWRYVTHBALD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)

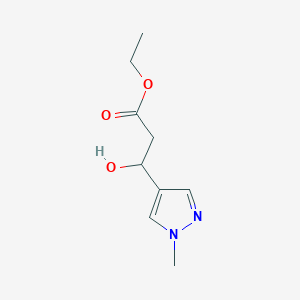
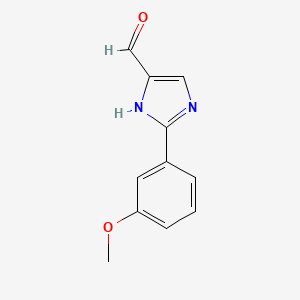
![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
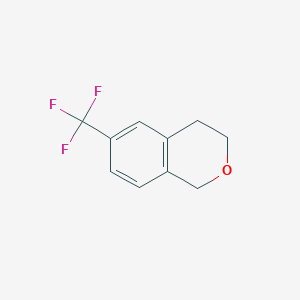
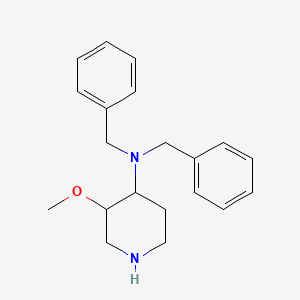

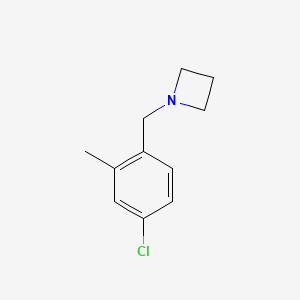
![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
